Stereochemical Purity Requirements: (3S)- vs. (3R)-Enantiomer in Pharmaceutical Synthesis
The (3S)-enantiomer is the exclusively specified stereoisomer for the patented synthetic route to fesoterodine and tolterodine active pharmaceutical ingredients. The (3R)-enantiomer (CAS 213010-52-7) produces intermediates with incorrect stereochemistry that cannot be converted to the final drug substance meeting pharmacopoeial identity specifications [1]. The final active metabolite (5-hydroxymethyl tolterodine) possesses a defined (R)-configuration at the benzylic position, and this stereochemical outcome traces directly back to the (3S)-configuration of the starting chiral alcohol intermediate [2].
| Evidence Dimension | Stereochemical suitability for pharmaceutical synthesis |
|---|---|
| Target Compound Data | (3S)-enantiomer: Compatible with downstream transformations yielding (R)-configured active metabolite |
| Comparator Or Baseline | (3R)-enantiomer (CAS 213010-52-7): Produces (S)-configured intermediates incompatible with drug identity requirements |
| Quantified Difference | Qualitative but absolute: (3R)-enantiomer is unsuitable for the patented synthetic route |
| Conditions | Patented synthetic route to fesoterodine and tolterodine (U.S. Patent 9,309,215; EP 2027103 A1) |
Why This Matters
Procuring the incorrect enantiomer results in complete synthetic route failure and unusable downstream intermediates, representing 100% material waste and regulatory non-compliance.
- [1] Meese, C. (2014). Chiral intermediate, process for producing the same and its use in the manufacture of tolterodine, fesoterodine, or the active metabolite thereof. U.S. Patent No. 9,309,215, Claim 1 and Examples. View Source
- [2] Meese, C. (2009). New chiral intermediate, process for producing the same and its use in the manufacture of tolterodine, fesoterodine, or the active metabolite thereof. European Patent EP 2027103 A1, Description paragraphs 0015-0022. View Source
